2-(4-Methoxyphenyl)quinoline

Anticancer Cytotoxicity HCT-116

This 2-arylquinoline scaffold is essential for SAR studies: its electron-donating 4-methoxyphenyl motif confers 4.1-fold lower HCT-116 cytotoxicity vs. 4-Cl analog, enabling precise pharmacophore mapping. It is the direct precursor to clinical-stage P-gp inhibitor NSC23925. Differentiated brine shrimp toxicity (IC50=81.98 ng/mL) provides a benchmark for safety margin assessment. Do not substitute with unsubstituted or halogenated analogs without validation to preserve assay integrity and synthetic yield.

Molecular Formula C16H13NO
Molecular Weight 235.28 g/mol
CAS No. 16032-40-9
Cat. No. B172924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxyphenyl)quinoline
CAS16032-40-9
Molecular FormulaC16H13NO
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2
InChIInChI=1S/C16H13NO/c1-18-14-9-6-13(7-10-14)16-11-8-12-4-2-3-5-15(12)17-16/h2-11H,1H3
InChIKeyNXYDIDCWFYLWKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 10 g / 25 g / 2 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.5 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methoxyphenyl)quinoline (CAS 16032-40-9): Core Structure and Procurement Context for Heterocyclic Research


2-(4-Methoxyphenyl)quinoline (CAS 16032-40-9) is a heterocyclic aromatic compound with the molecular formula C16H13NO and a molecular weight of 235.28 g/mol . It consists of a quinoline core substituted at the 2-position with a 4-methoxyphenyl group. This structural motif is foundational for diverse pharmacological and materials science applications, serving as a key intermediate or scaffold for derivatization . Its presence in 77 patents and 16 literature reports underscores its significance as a research tool and building block in medicinal chemistry and optoelectronics [1].

Why 2-(4-Methoxyphenyl)quinoline Cannot Be Trivially Replaced by Other 2-Arylquinolines


Procurement decisions for 2-arylquinolines should not rely on class-level assumptions. Substitution at the 4-position of the pendant phenyl ring profoundly modulates electronic character, lipophilicity, and biological target engagement. Specifically, the electron-donating methoxy group in 2-(4-Methoxyphenyl)quinoline creates a differentiated profile compared to analogs with hydrogen, halogen, or methyl substituents, leading to quantifiable shifts in cytotoxicity, antimicrobial potency, and fluorescence behavior [1]. Direct replacement with 2-phenylquinoline or 4-chloro/methyl derivatives without experimental validation may compromise assay reproducibility or synthetic pathway yields [2].

Quantitative Differentiation of 2-(4-Methoxyphenyl)quinoline: Head-to-Head Data vs. Key Analogs


Anticancer Cytotoxicity: 4-Methoxy vs. 4-Chloro Substitution in 6-Hydroxyquinoline-4-carboxylic Acids

In a direct comparative study, the 4-methoxyphenyl derivative (M1) and 4-chlorophenyl derivative (M3) were evaluated against colorectal (HCT-116) and liver (HepG2) cancer cell lines. M1 exhibited an IC50 of 62.5 μg/mL against HCT-116 cells, which was 4.1-fold less potent than M3's IC50 of 15.3 μg/mL. Conversely, against HepG2 cells, M1 was 2.0-fold less potent (IC50 88.6 μg/mL) compared to M3 (IC50 43.62 μg/mL) [1].

Anticancer Cytotoxicity HCT-116 HepG2

Antioxidant Capacity: DPPH Radical Scavenging of 4-Methoxy vs. 4-Chloro Quinoline Derivatives

The 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay revealed a stark difference in antioxidant capacity. The 4-methoxyphenyl derivative (M1) demonstrated an IC50 of 562 ng/mL, which was 4.1-fold less potent than the 4-chlorophenyl analog (M3), which exhibited an IC50 of 136.56 ng/mL [1].

Antioxidant DPPH Radical Scavenging

General Toxicity: Brine Shrimp Lethality of 4-Methoxy vs. 4-Chloro Quinoline Derivatives

In a brine shrimp lethality assay, a common preliminary screen for general toxicity, the 4-methoxyphenyl derivative (M1) exhibited an IC50 of 81.98 ng/mL, which was 1.7-fold more potent (toxic) than the 4-chlorophenyl analog (M3), which had an IC50 of 139.2 ng/mL [1].

Toxicity Brine Shrimp Lethality Safety Assessment

Multidrug Resistance Reversal: Structural Basis for Potent P-gp Inhibition

The 2-(4-methoxyphenyl)quinoline core is an essential structural component of NSC23925, a potent and selective inhibitor of P-glycoprotein (P-gp). This compound reverses multidrug resistance (MDR) in cancer cells at non-cytotoxic concentrations. A specific isomer of NSC23925 (isomer 11) resensitized drug-resistant cell lines to paclitaxel, doxorubicin, and vincristine, and significantly enhanced the in vivo antitumor activity of paclitaxel in MDR xenograft models without increasing toxicity [1]. While the parent 2-(4-methoxyphenyl)quinoline is a building block, its specific substitution pattern is critical for the activity of this advanced MDR inhibitor [2].

Multidrug Resistance P-glycoprotein Cancer Chemotherapy

Fluorescence Behavior: Methoxy Substitution Modulates Photophysical Properties

Within a series of 2,4-diphenylquinoline (DPQ) derivatives, the 4-methoxyphenyl-substituted analog (OMe-DPQ) was specifically synthesized and characterized for its blue light-emitting properties, distinguishing it from methyl (M-DPQ) and bromo (B-DPQ) substituted analogs. While quantitative quantum yields or emission maxima are not provided for a direct comparison of the parent compound, the study explicitly demonstrates that the 4-methoxy group on the pendant phenyl ring is a key structural variable used to tune the optical properties of this class of organic phosphors [1].

Fluorescence Photophysics Optoelectronics

Optimal Application Scenarios for 2-(4-Methoxyphenyl)quinoline in Research and Development


Medicinal Chemistry: Structure-Activity Relationship (SAR) Studies for Anticancer Lead Optimization

Based on the direct head-to-head data, 2-(4-methoxyphenyl)quinoline is a critical comparator for SAR studies focused on 6-hydroxyquinoline-4-carboxylic acid derivatives. Its 4.1-fold lower cytotoxicity against HCT-116 cells compared to the 4-chloro analog provides a clear benchmark for evaluating the impact of electron-donating vs. electron-withdrawing groups on anticancer potency [1]. Researchers can procure this compound to systematically map the pharmacophore requirements for selective cytotoxicity.

Cancer Biology: Investigating Multidrug Resistance (MDR) Mechanisms

This compound is the essential building block for synthesizing advanced P-glycoprotein (P-gp) inhibitors like NSC23925. Laboratories studying MDR in cancer should source this core scaffold to generate novel analogs or reference compounds for evaluating P-gp-mediated drug efflux and resistance reversal [2]. Its structural role in a clinically relevant MDR inhibitor makes it a high-value procurement target for oncology research programs.

Toxicology and Early-Stage Drug Safety: Baseline Toxicity Profiling

The brine shrimp lethality data (IC50 = 81.98 ng/mL) positions this compound as a useful reference for general toxicity screening [1]. Compared to its 4-chloro counterpart, its 1.7-fold higher potency in this assay provides a quantifiable baseline for assessing the safety margin of new quinoline derivatives. Procurement is advised for labs establishing preliminary toxicity workflows or validating in silico toxicity predictions.

Materials Science: Development of Blue Light-Emitting Organic Phosphors

The 4-methoxyphenyl group is a recognized structural feature for tuning the fluorescence of 2,4-diphenylquinoline-based materials. 2-(4-Methoxyphenyl)quinoline serves as a direct precursor or a model compound for synthesizing and characterizing new blue-emitting organic phosphors [3]. Researchers in optoelectronics should consider this compound for exploring structure-property relationships in solid-state luminescent materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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